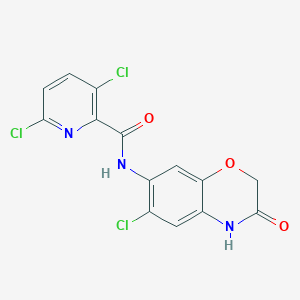

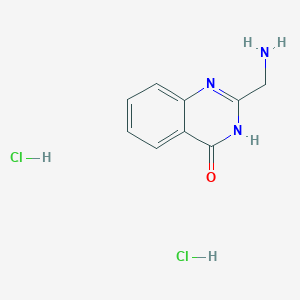

2-(Aminomethyl)-3,4-dihydroquinazolin-4-one dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Aminomethyl)-3,4-dihydroquinazolin-4-one dihydrochloride is a chemical compound with the empirical formula C8H11Cl2N3 . It is a white to cream crystalline powder. The compound is also known by its CAS number: 5993-91-9 .

Synthesis Analysis

The synthesis of this compound involves the condensation of 2-aminomethyl furan with levulinic acid using an acid catalyst. The resulting bisfuran diamine monomer (BFN) is then used in interfacial polymerization to create linear ion-exchange polyamides .

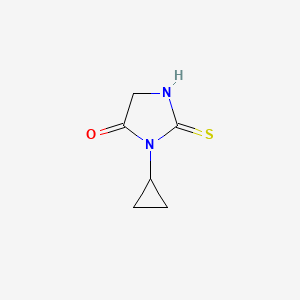

Molecular Structure Analysis

The molecular formula of 2-(Aminomethyl)-3,4-dihydroquinazolin-4-one dihydrochloride is C8H11Cl2N3 . It consists of a benzimidazole ring with an aminomethyl group attached. The dihydrochloride form indicates two chloride ions associated with the compound .

Physical And Chemical Properties Analysis

The physical properties of this compound include a melting point of approximately 264°C (dec.) . It is a solid with a white to cream to pink to blue to gray appearance. Unfortunately, other specific properties such as density, solubility, and refractive index are not provided in the available data .

Scientific Research Applications

Therapeutic Potentials and Mechanisms

Anticancer Applications : Tetrahydroisoquinolines, a class of compounds similar to 2-(Aminomethyl)-3,4-dihydroquinazolin-4-one dihydrochloride, have been recognized for their anticancer properties. The FDA approval of trabectedin, a derivative, for treating soft tissue sarcomas underscores the importance of these compounds in cancer drug discovery. These derivatives have shown promise in various therapeutic areas, including cancer and central nervous system disorders, suggesting potential for development into novel drugs with unique mechanisms of action (Singh & Shah, 2017).

Neuroprotective and Antidepressant Activity : The neuroprotective, antiaddictive, and antidepressant-like activities of tetrahydroisoquinolines have been documented. These compounds, including 2-(Aminomethyl)-3,4-dihydroquinazolin-4-one dihydrochloride, exhibit mechanisms of action involving MAO inhibition, free radical scavenging, and antagonism to the glutamatergic system. Such properties make them potential candidates for treating neurodegenerative diseases and mood disorders (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).

Antioxidant Capacity : The antioxidant capacity of compounds like 2-(Aminomethyl)-3,4-dihydroquinazolin-4-one dihydrochloride has been a subject of interest. The ABTS/PP decolorization assay, a method for assessing antioxidant capacity, indicates that such compounds can participate in specific reactions contributing to total antioxidant capacity. This suggests potential applications in mitigating oxidative stress-related cellular damage (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(aminomethyl)-3H-quinazolin-4-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O.2ClH/c10-5-8-11-7-4-2-1-3-6(7)9(13)12-8;;/h1-4H,5,10H2,(H,11,12,13);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFITWZBSSYVVQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Aminomethyl)-3,4-dihydroquinazolin-4-one dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(1,3-Benzothiazol-2-ylmethyl)cyclopentyl]acetic acid](/img/structure/B2730379.png)

![tert-Butyl (3aS,6aR)-2-oxohexahydro-5H-pyrrolo[3,4-d]oxazole-5-carboxylate](/img/structure/B2730382.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-methylthiazole-4-carboxamide](/img/structure/B2730387.png)

![N-(4-methylphenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2730388.png)

![(4-fluorophenyl)[3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl]methanone](/img/structure/B2730391.png)

![2,7-Dimethyl-4-(morpholin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2730398.png)

![7-bromo-2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2730400.png)